Methyl 4-chloro-2,5-difluorobenzoate
Description
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Properties
IUPAC Name |
methyl 4-chloro-2,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCLLOUVKHZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-chloro-2,5-difluorobenzoate (CAS No. 1261802-94-1) is an organic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C8H6ClF2O2
- Molecular Weight : Approximately 206.57 g/mol
- Structure : The compound features a benzoate structure with chlorine and fluorine substituents, which enhance its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar halogenated structures have been shown to interact with microbial enzymes or receptors, leading to inhibition of essential biological pathways. The presence of halogens typically increases lipophilicity, enhancing membrane permeability and biological efficacy against various pathogens.
Table 1: Comparison of Antimicrobial Efficacy
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |
| Methyl 3-chloro-4-fluorobenzoate | Antifungal | Fungi |
| Methyl 5-chloro-2,4-difluorobenzoate | Antiviral | Various viruses |
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways in various organisms.
Case Studies
- Antimicrobial Testing : A study conducted on various halogenated benzoates found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to that of established antibiotics. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.
- Enzyme Interaction Analysis : Another investigation focused on the compound's interaction with cytochrome P450 enzymes. Using kinetic assays, researchers found that this compound acted as a competitive inhibitor, suggesting its utility in modulating drug metabolism.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Halogenation Reactions : Chlorination and fluorination of benzoic acid derivatives under controlled conditions.
- Esterification : Reaction of the corresponding acid with methanol in the presence of acid catalysts.
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial. The compound is classified under various hazard categories due to its potential toxicity upon exposure:
- Acute Toxicity : Harmful if swallowed or inhaled; may cause skin and eye irritation.
- Target Organs : Primarily affects the respiratory system and may have systemic effects if absorbed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
